molecular formula C11H11F2NO B14765313 2-(2,2-Difluoropropoxy)-5-methylbenzonitrile

2-(2,2-Difluoropropoxy)-5-methylbenzonitrile

Cat. No.: B14765313
M. Wt: 211.21 g/mol
InChI Key: YCPLJSHFWHSOLL-UHFFFAOYSA-N
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Description

2-(2,2-Difluoropropoxy)-5-methylbenzonitrile is an organic compound that features a benzonitrile core substituted with a difluoropropoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoropropoxy)-5-methylbenzonitrile typically involves the reaction of 5-methyl-2-hydroxybenzonitrile with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoropropoxy)-5-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group to an amine or other functional groups.

    Substitution: The difluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-(2,2-Difluoropropoxy)-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoropropoxy)-5-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoropropoxy)benzonitrile
  • 2-(2,2-Difluoropropoxy)-4-methylbenzonitrile
  • 2-(2,2-Difluoropropoxy)-3-methylbenzonitrile

Uniqueness

2-(2,2-Difluoropropoxy)-5-methylbenzonitrile is unique due to the specific positioning of the difluoropropoxy and methyl groups on the benzonitrile core. This unique structure can result in distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

2-(2,2-difluoropropoxy)-5-methylbenzonitrile

InChI

InChI=1S/C11H11F2NO/c1-8-3-4-10(9(5-8)6-14)15-7-11(2,12)13/h3-5H,7H2,1-2H3

InChI Key

YCPLJSHFWHSOLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)(F)F)C#N

Origin of Product

United States

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